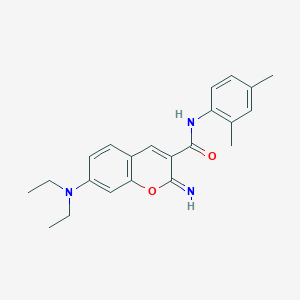

7-(diethylamino)-N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives often involves condensation reactions, as seen in the work of Ashraf et al. (2012), where a novel molecule was isolated through the condensation of diethylaminosalicylaldehyde with Fischer’s base, demonstrating the typical approach to synthesizing complex chromene structures (Ashraf, Gainsford, & Kay, 2012). Moreover, El-Agrody et al. (2011) reported the preparation of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of chromene compounds in synthesis processes (El-Agrody, Sabry, & Motlaq, 2011).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including our compound of interest, has been extensively studied. For instance, the crystal and molecular structure analysis by Reis et al. (2013) on similar chromene derivatives provides insights into the conformation and structural intricacies that can be applied to understanding the specific compound (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives are known for their reactivity and potential in forming a variety of chemical compounds. Gill et al. (2016) synthesized novel 2-imino-2H-chromene-3(N-aryl)carboxamides, highlighting the chemical versatility and potential cytotoxic properties of such compounds (Gill, Kumari, & Bariwal, 2016).

Physical Properties Analysis

The physical properties, including photophysical characteristics of chromene derivatives, were detailed by Shimasaki et al. (2021), who synthesized derivatives showing strong fluorescence, indicating the potential utility of these compounds in material science applications (Shimasaki et al., 2021).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as antioxidant and cytotoxic activities, were explored by Ali et al. (2019), who synthesized novel chromenes with significant antioxidant and cytotoxic effects, underscoring the biomedical relevance of these compounds (Ali et al., 2019).

Wissenschaftliche Forschungsanwendungen

Fluorescence Probes and Sensing Applications

A significant area of research involving this compound revolves around its potential as a fluorescence probe due to its unique photophysical properties. For example, bichromophoric fluorescent dyes with a rigid molecular structure, including compounds similar to 7-(diethylamino)-N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, have been synthesized. These compounds exhibit fluorescence quenching attributed to excited-state intramolecular electron transfer, making them suitable as fluorescence probes sensitive to the polarity and pH of their surroundings (Syzova et al., 2004).

Another study focused on a coumarin–pyrazolone probe, competently synthesized for detecting Cr3+ ions in living cells. This probe demonstrates a quick color response from fluorescent green to colorless upon complexation with Cr3+ ions, indicating its potential for bioimaging and environmental monitoring (Mani et al., 2018).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of compounds structurally related to 7-(diethylamino)-N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide. One study detailed the crystal and molecular structure of a related compound, providing insights into its molecular features and weak intermolecular binding. This type of research helps in understanding the compound's chemical behavior and potential for further modification (Ashraf et al., 2012).

Antimicrobial Activities

The antimicrobial properties of similar compounds have been explored, with one study reporting the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, among others, and evaluating their antimicrobial activities. This research suggests a potential avenue for developing new antimicrobial agents based on the chemical backbone of 7-(diethylamino)-N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide (El-Agrody et al., 2011).

Optical and Electronic Properties

The optical and electronic properties of coumarin derivatives, including their aggregation and complex formation effects, have been investigated. For instance, the study of 7-(Diethylamino)-coumarin-3-carboxylic acid has highlighted its use as a laser dye, fluorescent label, and biomedical inhibitor, while examining its aggregation-induced optoelectronic property inconsistencies (Liu et al., 2014).

Eigenschaften

IUPAC Name |

7-(diethylamino)-N-(2,4-dimethylphenyl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-5-25(6-2)17-9-8-16-12-18(21(23)27-20(16)13-17)22(26)24-19-10-7-14(3)11-15(19)4/h7-13,23H,5-6H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOFTHMAWXKAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)